Step-Economy Advantage: Elimination of Two Synthetic Steps vs. Boc-Protected Intermediate
In the Novartis mavoglurant synthesis, the Boc-protected intermediate (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate (CAS 543910-25-4) requires N-deprotection with HCl in EtOAc followed by acylation with methyl chloroformate/Et₃N in CH₂Cl₂ to install the methyl carbamate found in the final drug. The target compound (methyl carbamate, XVI) already carries the correct N-protecting group, thereby eliminating two discrete chemical steps, associated workups, and yield losses [1]. The patent US 8,084,487 reports isolated yields of 2.55 g for 1-carbmethoxy-4-ketoperhydroindole (Example 16) vs. 3.15 g for 1-carbbutoxy analog (Example 19) from the same substrate quantity, indicating that the methyl carbamate cyclization proceeds with materially different mass recovery [2].
| Evidence Dimension | Number of synthetic steps from intermediate to final drug (mavoglurant) |
|---|---|
| Target Compound Data | 2 steps: (i) stereospecific alkynylation, (ii) no N-deprotection or re-acylation required |
| Comparator Or Baseline | Boc-protected analog (tert-butyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate, CAS 543910-25-4): 4 steps — (i) stereospecific alkynylation, (ii) HCl/EtOAc N-deprotection, (iii) methyl chloroformate acylation, (iv) purification |
| Quantified Difference | 2 fewer discrete synthetic steps; elimination of acidic deprotection and re-acylation unit operations |
| Conditions | Synthetic route disclosed in EP 1453512 / US 8,084,487; validated at multi-gram scale by Novartis AG |
Why This Matters
Each eliminated step reduces cumulative yield loss (typical 5–15% per step), solvent consumption, and impurity-generating opportunities, directly lowering cost-of-goods for drug substance manufacture.
- [1] Yaozh Drug Synthesis Database. (3aR,7aR)-Methyl 4-oxooctahydro-1H-indole-1-carboxylate (XVI) – Direct comparison with Boc intermediate (V) route. Citing EP 1453512 (Novartis AG). Available at: https://data.yaozh.com/hhw/detail?id=989235&type=fzk View Source
- [2] Kuesters, E. et al. (Novartis AG). US Patent 8,084,487. Processes for the preparation of 4-oxo-octahydro-indole-1-carbocyclic acid methyl ester and derivatives thereof. Issued Dec. 27, 2011. Examples 16–19. View Source
